molecular formula C10H10BrClFNO B2498186 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide CAS No. 1695922-53-2

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide

Cat. No.: B2498186
CAS No.: 1695922-53-2
M. Wt: 294.55
InChI Key: IMTMCWVXBHZHIK-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is an organic compound with the molecular formula C10H10BrClFNO. This compound is of interest due to its unique chemical structure, which includes bromine, chlorine, and fluorine atoms attached to a benzyl group. It is used in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is used in various scientific research applications:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor binding studies.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide typically involves the reaction of 3-chloro-4-fluorobenzylamine with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines, or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-fluorobenzyl)propanamide
  • 1-Bromo-4-chloro-2-fluorobenzene
  • 2,4-Difluorobenzyl bromide

Uniqueness

2-Bromo-N-(3-chloro-4-fluorobenzyl)propanamide is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-bromo-N-[(3-chloro-4-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClFNO/c1-6(11)10(15)14-5-7-2-3-9(13)8(12)4-7/h2-4,6H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTMCWVXBHZHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=C(C=C1)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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